molecular formula C16H22N4O B12239895 1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B12239895
M. Wt: 286.37 g/mol
InChI Key: WHRWZBPRUUNVFA-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a 1H-pyrazol-1-yl ethyl group

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reaction conditions and reagents used.

Common reagents and conditions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted piperazines.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on CNS receptors, modulating neurotransmitter activity. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-(2-pyrazol-1-ylethyl)piperazine

InChI

InChI=1S/C16H22N4O/c1-21-16-5-2-4-15(14-16)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h2-7,14H,8-13H2,1H3

InChI Key

WHRWZBPRUUNVFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCN3C=CC=N3

Origin of Product

United States

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